molecular formula C9H9N5O3 B5780980 2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline

2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline

Cat. No.: B5780980
M. Wt: 235.20 g/mol
InChI Key: WUZQPBRFCWOLAW-UHFFFAOYSA-N
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Description

2-[(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline is a chemical compound with the molecular formula C9H9N5O3. It is known for its unique structure, which includes a triazole ring substituted with a nitro group and an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline typically involves the reaction of 1-methyl-3-nitro-1H-1,2,4-triazole with an appropriate aniline derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates involved .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group and triazole ring are likely to play crucial roles in its biological activity, potentially interacting with enzymes or receptors in the body. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Methyl-1H-1,2,4-triazol-5-yl)oxy]aniline
  • 2-[(1-Methyl-3-nitro-1H-1,2,4-triazol-3-yl)oxy]aniline
  • 2-[(1-Methyl-3-nitro-1H-1,2,4-triazol-4-yl)oxy]aniline

Uniqueness

2-[(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline is unique due to the specific positioning of the nitro group on the triazole ring, which can significantly influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to other similar compounds, making it a valuable target for further research and development .

Properties

IUPAC Name

2-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O3/c1-13-9(11-8(12-13)14(15)16)17-7-5-3-2-4-6(7)10/h2-5H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZQPBRFCWOLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)[N+](=O)[O-])OC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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